3-Fluoro-6-iodo-2-methylbenzoic acid
Description
3-Fluoro-6-iodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid characterized by a trifunctional substitution pattern: a fluorine atom at position 3, an iodine atom at position 6, and a methyl group at position 2 of the benzoic acid backbone. This compound is structurally significant due to the electron-withdrawing effects of fluorine and iodine, which influence its acidity, solubility, and reactivity. This ester serves as a key precursor in synthetic pathways, particularly in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
3-fluoro-6-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6FIO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
CZWRYOJMOUNTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 3-fluoro-6-iodo-2-methylbenzoic acid and related compounds, emphasizing substituent effects and physicochemical properties:
Substituent Effects on Reactivity and Bioactivity
- Esterification : The ethyl ester derivative exhibits a 9.3% increase in molecular weight compared to the parent acid, improving membrane permeability in biological systems .
- Benzoyl Derivatives : Compounds like 2-(3-fluoro-6-methylbenzoyl)benzoic acid demonstrate expanded conjugation, leading to applications in photostabilizers or fluorescent probes .
Crystallographic and Spectroscopic Data
Pharmacological Potential
Compounds with trifluoromethyl or iodo substituents (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides in ) are known for anticancer and anti-inflammatory properties, suggesting that this compound could serve as a scaffold for kinase inhibitors or radiopharmaceuticals .
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